molecular formula C9H9ClFN3 B1439177 6-Fluoro-4-hydrazinoquinoline hydrochloride CAS No. 1172049-64-7

6-Fluoro-4-hydrazinoquinoline hydrochloride

Cat. No. B1439177
CAS RN: 1172049-64-7
M. Wt: 213.64 g/mol
InChI Key: NPCLEVOHKCYIJW-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydrazinoquinoline hydrochloride is a biochemical used for proteomics research . It has an empirical formula of C9H8FN3·HCl and a molecular weight of 213.64 .


Molecular Structure Analysis

The SMILES string of 6-Fluoro-4-hydrazinoquinoline hydrochloride is NNC1=CC=NC2=CC=C(F)C=C21.Cl . This notation provides a way to represent the structure of the molecule.


Physical And Chemical Properties Analysis

6-Fluoro-4-hydrazinoquinoline hydrochloride is a solid substance . Its empirical formula is C9H8FN3·HCl, and it has a molecular weight of 213.64 .

Scientific Research Applications

Biochemical Research

6-Fluoro-4-hydrazinoquinoline hydrochloride: is utilized in biochemical research, particularly in proteomics, where it serves as a biochemical reagent . Its properties enable researchers to study protein interactions and functions, which is crucial for understanding biological processes and disease mechanisms.

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its potential as a building block in drug design and synthesis . Its hydrazino group can act as a linker or a modifier, which is valuable in creating new molecules with therapeutic properties.

Chemical Synthesis

The compound plays a role in chemical synthesis as a precursor or intermediate. Its unique structure allows for the development of various synthetic pathways, leading to the creation of novel compounds with potential applications in different chemical industries .

Analytical Chemistry

6-Fluoro-4-hydrazinoquinoline hydrochloride: is significant in analytical chemistry for developing analytical methods. It can be used as a standard or reference compound in chromatography and spectrometry to quantify or identify other substances .

Material Science

In material science, this compound’s derivatives could be investigated for their electrical and optical properties, contributing to the development of advanced materials for electronics or photonics .

Environmental Studies

Although direct applications in environmental research are not well-documented, compounds like 6-Fluoro-4-hydrazinoquinoline hydrochloride can be used to study environmental contaminants. They can serve as analogs to understand the behavior of hazardous substances in ecosystems .

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral . In case of a fire, it’s recommended to wear breathing apparatus plus protective gloves .

properties

IUPAC Name

(6-fluoroquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCLEVOHKCYIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656582
Record name 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-hydrazinoquinoline hydrochloride

CAS RN

1172049-64-7
Record name 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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